Cas no 900322-55-6 (Ethyl 5-(pyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate)

Ethyl 5-(pyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate 化学的及び物理的性質
名前と識別子
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- Ethyl 5-(pyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate
- DB-385410
- Ethyl5-(pyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate
- AKOS001787784
- Ethyl 5-(2-pyridinyl)-1,3,4-oxadiazole-2-carboxylate
- ethyl 5-pyridin-2-yl-1,3,4-oxadiazole-2-carboxylate
- 900322-55-6
- KS-7603
- SCHEMBL14810152
-
- MDL: MFCD14743158
- インチ: InChI=1S/C10H9N3O3/c1-2-15-10(14)9-13-12-8(16-9)7-5-3-4-6-11-7/h3-6H,2H2,1H3
- InChIKey: YDGFTGFMZVMCBS-UHFFFAOYSA-N
- SMILES: CCOC(=O)C1=NN=C(C2=CC=CC=N2)O1
計算された属性
- 精确分子量: 219.06439116Da
- 同位素质量: 219.06439116Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 16
- 回転可能化学結合数: 4
- 複雑さ: 249
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 78.1Ų
- XLogP3: 0.9
Ethyl 5-(pyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM317876-1g |
Ethyl 5-(pyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate |
900322-55-6 | 95% | 1g |
$503 | 2021-08-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1658446-1g |
Ethyl 5-(pyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate |
900322-55-6 | 98% | 1g |
¥6644.00 | 2024-04-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1658446-250mg |
Ethyl 5-(pyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate |
900322-55-6 | 98% | 250mg |
¥5184.00 | 2024-04-26 | |
Crysdot LLC | CD11022159-1g |
Ethyl 5-(pyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate |
900322-55-6 | 95+% | 1g |
$533 | 2024-07-19 | |
Fluorochem | 214520-1g |
Ethyl 5-(pyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate |
900322-55-6 | 1g |
£385.00 | 2022-03-01 | ||
Chemenu | CM317876-1g |
Ethyl 5-(pyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate |
900322-55-6 | 95% | 1g |
$*** | 2023-05-29 |
Ethyl 5-(pyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate 関連文献
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1. Back matter
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
Ethyl 5-(pyridin-2-yl)-1,3,4-oxadiazole-2-carboxylateに関する追加情報
Ethyl 5-(pyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate: A Comprehensive Overview
Ethyl 5-(pyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate, with the CAS number 900322-55-6, is a compound of significant interest in the fields of organic chemistry and materials science. This compound belongs to the class of oxadiazoles, which are heterocyclic aromatic compounds with a five-membered ring containing two nitrogen atoms and one oxygen atom. The presence of the pyridin-2-yl group at the 5-position of the oxadiazole ring introduces unique electronic and structural properties that make this compound highly versatile for various applications.
The oxadiazole core of this compound is known for its stability and ability to act as a building block in the synthesis of more complex molecules. The pyridin-2-yl substituent further enhances the electronic characteristics of the molecule by introducing electron-withdrawing effects, which can influence reactivity in chemical reactions. Recent studies have highlighted the potential of such substituted oxadiazoles in drug discovery and materials science due to their ability to interact with biological systems and exhibit desirable physical properties.
One of the key areas where Ethyl 5-(pyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate has shown promise is in the development of advanced materials. Researchers have explored its use as a precursor for synthesizing high-performance polymers and organic semiconductors. The carboxylate group at the 2-position of the oxadiazole ring facilitates polymerization reactions, enabling the creation of materials with tailored electronic properties. These materials have potential applications in flexible electronics, light-emitting diodes (LEDs), and sensors.
In addition to its material science applications, this compound has also been investigated for its biological activity. Studies have demonstrated that Ethyl 5-(pyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate exhibits antimicrobial properties against various bacterial and fungal strains. The pyridin group is believed to play a crucial role in these activities by interacting with cellular membranes and disrupting their integrity. This makes it a potential candidate for developing new generations of antimicrobial agents.
Recent advancements in synthetic chemistry have also focused on optimizing the synthesis of Ethyl 5-(pyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate. Traditional methods often involved multi-step reactions with low yields, but modern approaches utilizing microwave-assisted synthesis and catalytic processes have significantly improved efficiency. These improvements not only reduce production costs but also minimize environmental impact, aligning with current trends toward sustainable chemistry.
The structural versatility of this compound has also led to its exploration in other areas such as catalysis and energy storage. For instance, derivatives of Ethyl 5-(pyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate have been tested as catalysts in organic transformations, showcasing their ability to accelerate reactions under mild conditions. Furthermore, research into their application as electrode materials in supercapacitors has revealed promising electrochemical properties.
In conclusion, Ethyl 5-(pyridin-2
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